N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial research. This compound features a pyrrolidinone ring and an imidazolidine-2-one moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with an appropriate imidazolidine-2-one derivative under controlled conditions. The reaction may require catalysts, such as acids or bases, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide
- N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-phenylbenzamide
Uniqueness
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of a pyrrolidinone ring and an imidazolidine-2-one moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by the presence of both oxopyrrolidine and imidazolidine scaffolds. Its structure can be represented as follows:
Where x, y, z, and w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of these atoms contributes to its unique biological properties.
Anticancer Properties
Research indicates that derivatives of imidazolidine and oxopyrrolidine exhibit promising anticancer activity. The mechanisms through which these compounds exert their effects include:
- Inhibition of Growth Factors : Compounds with similar structures have been shown to inhibit various growth factors involved in tumor proliferation.
- Enzyme Inhibition : These compounds often target key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play critical roles in cancer cell metabolism and survival .
Case Study: 1,3,4-Oxadiazole Derivatives
A study focusing on 1,3,4-oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cell lines by targeting specific molecular pathways. These derivatives demonstrated significant cytotoxicity against various cancer types, including breast and prostate cancer .
Enzyme Inhibition
The compound also shows potential as an inhibitor of specific enzymes that are crucial for cellular signaling pathways. For instance:
- Notum Inhibition : Similar oxadiazole compounds have been identified as potent inhibitors of Notum, an enzyme that negatively regulates the Wnt signaling pathway. This pathway is essential for various cellular processes, including proliferation and differentiation .
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest favorable absorption and distribution characteristics. For example, a related oxadiazole derivative demonstrated good plasma exposure and partial blood-brain barrier penetration in mouse models .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other similar compounds.
Compound Name | Anticancer Activity | Enzyme Inhibition | Pharmacokinetic Profile |
---|---|---|---|
This compound | High | Yes (e.g., Notum) | Favorable |
5-Chlorothiophene Derivative | Moderate | Yes (e.g., HDAC) | Good absorption |
1,3,4-Oxadiazole Derivative | Very High | Yes (e.g., thymidylate synthase) | Excellent plasma exposure |
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-4-5-11(9-12(10)18-7-2-3-13(18)20)17-15(22)19-8-6-16-14(19)21/h4-5,9H,2-3,6-8H2,1H3,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWFTKSGJUMGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCNC2=O)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.